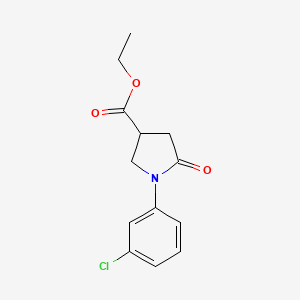
Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylate group, which is a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrrolidine ring substituted with a 3-chlorophenyl group and a 5-oxo group, and a carboxylate group attached to the nitrogen of the pyrrolidine ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been studied for its potential in combating microbial infections. A series of biologically active derivatives have demonstrated significant growth inhibitory activity, with some showing high efficacy at low minimum inhibitory concentration (MIC) values . These findings suggest that Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate could be a promising candidate for developing new antimicrobial agents.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit remarkable antioxidant activities. The ability to scavenge free radicals makes it a valuable asset in the development of treatments for oxidative stress-related diseases . The compound’s effectiveness in this area could lead to advancements in therapies for conditions caused by oxidative damage.
Antiviral Applications
The compound’s derivatives have shown potential in antiviral therapy, particularly in molecular docking studies related to COVID-19. The binding affinities with COVID-19 main protease suggest that these derivatives could serve as potent inhibitors for the virus, paving the way for future drug discovery .
Antileishmanial and Antimalarial Activities
Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has been part of studies focusing on antileishmanial and antimalarial activities. Some derivatives have shown superior activity compared to standard drugs, indicating its potential as a pharmacophore for developing safe and effective treatments against these diseases .
Anti-inflammatory Potential
The structural motifs of this compound are associated with significant anti-inflammatory properties. This opens up possibilities for its application in creating anti-inflammatory medications, which could be beneficial for treating various inflammatory disorders .
Anticancer Research
There is interest in exploring the anticancer activities of this compound. Its derivatives have been part of studies aiming to understand their efficacy in inhibiting cancer cell growth, which could contribute to the development of new cancer therapies .
Enzyme Inhibition
The compound has been evaluated for its role in enzyme inhibition, particularly in relation to bacterial topoisomerase IV. The insights gained from these studies could assist in the design of enzyme inhibitors that target specific bacterial strains, aiding in the treatment of bacterial infections .
Hepatitis C Virus (HCV) Treatment
Derivatives of Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate have shown activity against HCV in cell-based assays. This suggests its potential use in developing treatments for hepatitis C, a significant global health concern .
Eigenschaften
IUPAC Name |
ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)9-6-12(16)15(8-9)11-5-3-4-10(14)7-11/h3-5,7,9H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFNCCYCAAIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

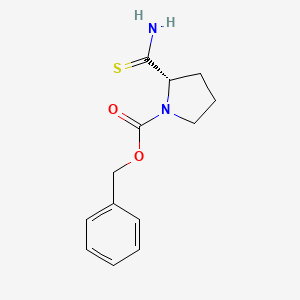
![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)

![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)
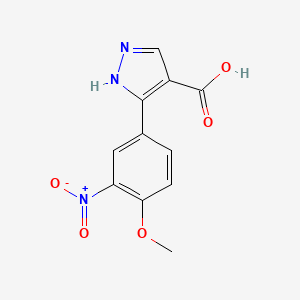
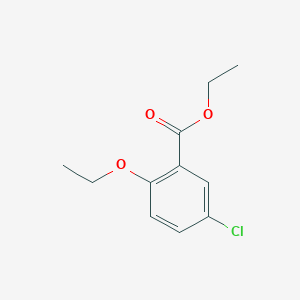
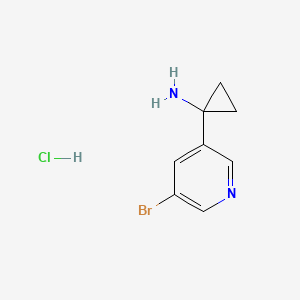
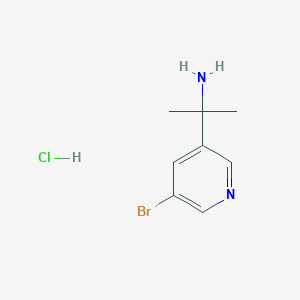
![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)
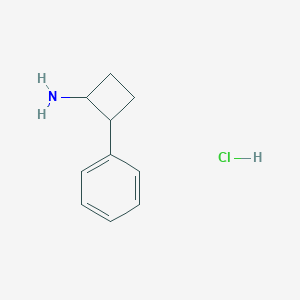
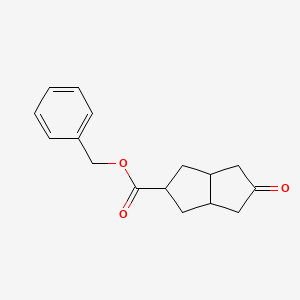
![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)